molecular formula C18H17FN4O2S2 B2884933 3-(4-Fluorophenyl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine CAS No. 1021036-00-9

3-(4-Fluorophenyl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine

Cat. No. B2884933
CAS RN: 1021036-00-9
M. Wt: 404.48
InChI Key: UVUFWIAPLSOFJL-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antibacterial and Antimycobacterial Activity

Research has demonstrated the synthesis and evaluation of various compounds for their potential antibacterial and antituberculosis properties. For instance, derivatives of pyridazine, including those with fluorophenyl groups, have been investigated for their antibacterial efficacy. These compounds have shown activity against a range of bacterial strains, indicating their potential as antibacterial agents. Similarly, fluoro-substituted compounds, including benzothiazolo imidazole compounds with fluorine atoms, have been explored for their antimycobacterial activity, showing promise against tuberculosis-causing bacteria (Hammam et al., 2005; Sathe et al., 2011).

Anticancer Activity

Compounds featuring the 4-fluorophenyl and thiophen-2-ylsulfonyl piperazinyl groups have been synthesized and evaluated for their anticancer activity. For example, novel fluoro-substituted compounds have been shown to possess anti-lung cancer activity at low concentrations compared to reference drugs. This highlights the potential of such compounds in developing new anticancer therapies (Hammam et al., 2005).

Antimicrobial and Antifungal Properties

Research into sulfonamide and amide derivatives of piperazine incorporating imidazo[1,2-b]pyridazine moiety has revealed significant antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as antifungal and antimalarial activities. These findings underscore the potential of such compounds in treating a variety of infectious diseases (Bhatt et al., 2016).

Molecular Docking Studies and Structural Analysis

Studies involving the crystal structure, Hirshfeld surface analysis, density functional theory (DFT) calculations, and molecular docking have been conducted on pyridine derivatives, including those with 4-fluorophenyl components. These studies are aimed at understanding the molecular interactions and potential inhibition mechanisms of such compounds against specific targets like the Nicotinamidephosphoribosyltransferase (NAMPT) enzyme. This research is crucial for the design of novel inhibitors for cancer and other diseases (Venkateshan et al., 2019).

properties

IUPAC Name

3-(4-fluorophenyl)-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2S2/c19-15-5-3-14(4-6-15)16-7-8-17(21-20-16)22-9-11-23(12-10-22)27(24,25)18-2-1-13-26-18/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUFWIAPLSOFJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine

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